molecular formula C19H16O4 B11154273 4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No.: B11154273
M. Wt: 308.3 g/mol
InChI Key: HZQFAUORAGUTME-UHFFFAOYSA-N
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Description

4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with dimethyl and phenylethoxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves several steps. One common method starts with the reaction of hydroxycoumarins with phenacyl bromide through a Williamson ether synthesis. This is followed by cyclization in polyphosphoric acid to form the desired chromen-2-one derivative . The reaction conditions typically involve:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reactants, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the chromen-2-one core or the substituent groups.

    Substitution: The phenylethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. This structural uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

4,7-dimethyl-5-phenacyloxychromen-2-one

InChI

InChI=1S/C19H16O4/c1-12-8-16(19-13(2)10-18(21)23-17(19)9-12)22-11-15(20)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

HZQFAUORAGUTME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)C3=CC=CC=C3

Origin of Product

United States

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